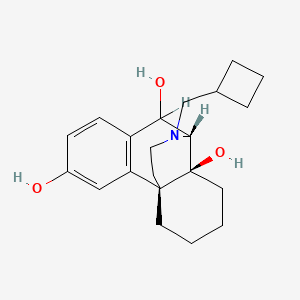
17-(Cyclobutylmethyl)morphinan-3,10,14-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(Cyclobutylmethyl)morphinan-3,10,14-triol is a chemical compound belonging to the morphinan class This compound is characterized by its complex structure, which includes a morphinan backbone with hydroxyl groups at positions 3, 10, and 14, and a cyclobutylmethyl group at position 17
準備方法
The synthesis of 17-(Cyclobutylmethyl)morphinan-3,10,14-triol involves several steps, starting from basic morphinan derivatives. The synthetic route typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the morphinan backbone.
Cyclobutylmethylation: Addition of a cyclobutylmethyl group at position 17.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced catalytic processes and automated systems.
化学反応の分析
17-(Cyclobutylmethyl)morphinan-3,10,14-triol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the morphinan backbone using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
17-(Cyclobutylmethyl)morphinan-3,10,14-triol has a wide range of scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 17-(Cyclobutylmethyl)morphinan-3,10,14-triol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction cascades that alter cellular responses.
類似化合物との比較
17-(Cyclobutylmethyl)morphinan-3,10,14-triol can be compared with other morphinan derivatives, such as:
Butorphanol: Known for its analgesic properties.
Nalbuphine: Another opioid analgesic with a similar structure.
Levorphanol: A potent opioid analgesic with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutylmethyl group, which may confer distinct pharmacological properties.
特性
CAS番号 |
182296-54-4 |
|---|---|
分子式 |
C21H29NO3 |
分子量 |
343.5 g/mol |
IUPAC名 |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,8,10-triol |
InChI |
InChI=1S/C21H29NO3/c23-15-6-7-16-17(12-15)20-8-1-2-9-21(20,25)19(18(16)24)22(11-10-20)13-14-4-3-5-14/h6-7,12,14,18-19,23-25H,1-5,8-11,13H2/t18?,19-,20+,21-/m1/s1 |
InChIキー |
JQPAXQSBFSZIRT-OTYNDTSQSA-N |
異性体SMILES |
C1CC[C@]2([C@H]3C(C4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O)O |
正規SMILES |
C1CCC2(C3C(C4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


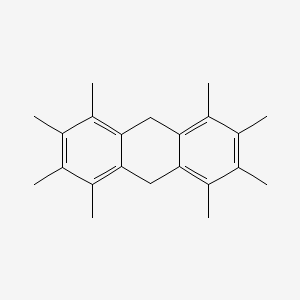
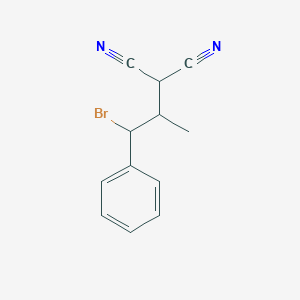
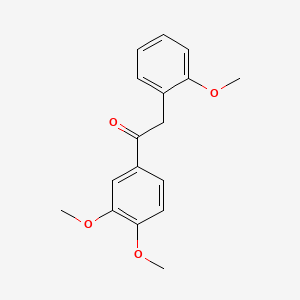
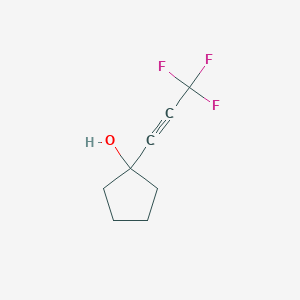
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
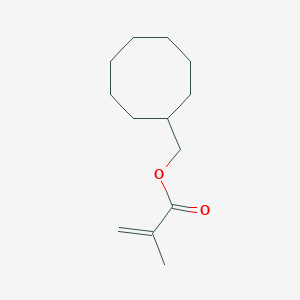
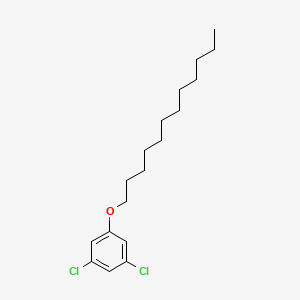
![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)
stannane](/img/structure/B12550768.png)
![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
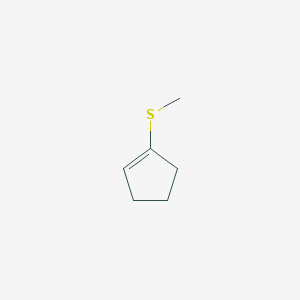
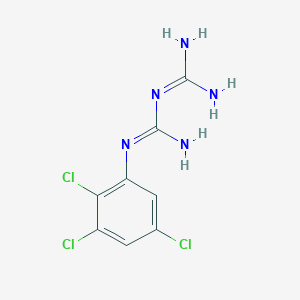
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)
